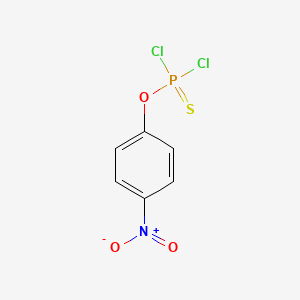
2,3,4,6-tetra-o-Acetyl-alpha-D-galactopyranosyl fluoride
Descripción general
Descripción
2,3,4,6-tetra-o-Acetyl-alpha-D-galactopyranosyl fluoride is a useful research compound. Its molecular formula is C14H19FO9 and its molecular weight is 350.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
2,3,4,6-Tetra-O-Acetyl-Alpha-D-Galactopyranosyl Fluoride is utilized in the synthesis of various chemical compounds. For instance, it's employed as a glycosyl donor in the chemo-enzymatic synthesis of galactose-containing chemicals, as demonstrated by X. Min (2008) who developed a method for its preparation through acetylation, fluorination, and deacetylation processes using D-galactose as the starting material (X. Min, 2008).
Glycosylation in Oligosaccharide Synthesis
It also plays a significant role in the stereospecific glycosylation process. Matthias Kreuzer and J. Thiem (1986) demonstrated its use in achieving stereospecific glycosylation of various compounds in the presence of Lewis acids, leading to the formation of disaccharide derivatives (Kreuzer & Thiem, 1986).
Development of Fluorocarbohydrates
P. W. Kent and S. Dimitrijevich (1977) explored the synthesis of fluorocarbohydrates using this compound. They detailed the experimental procedures and discussed the effects of fluorination on the rate and products of addition reactions involving this compound (Kent & Dimitrijevich, 1977).
Synthesis of D-Galactopyranosylidene Dihalides
J. Praly et al. (2001) researched the synthesis of D-galactopyranosylidene dihalides, demonstrating the transformation of beta-D-galactopyranose penta-O-acetate into tetra-O-acetyl-beta-D-galactopyranosyl chloride and subsequently into derivatives including 2,3,4,6-tetra-0-acetyl-D-lyxo-hex-1-enopyranosyl chloride (Praly et al., 2001).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Mecanismo De Acción
Target of Action
It’s known that similar compounds are often used in the synthesis of glycosides , which suggests that it may interact with enzymes involved in carbohydrate metabolism.
Mode of Action
It’s known that similar compounds can participate in n- and s- galactosylation reactions , which involve the addition of a galactose unit to other molecules. This suggests that the compound may interact with its targets by donating a galactose unit, thereby modifying the target’s structure and function.
Pharmacokinetics
Similar compounds are often poorly soluble in water , which may affect their bioavailability and distribution in the body.
Propiedades
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-fluorooxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11+,12+,13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXATNWYELAACC-HTOAHKCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)F)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)F)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00385061 | |
| Record name | 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00385061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4163-44-4 | |
| Record name | α-D-Galactopyranosyl fluoride, 2,3,4,6-tetraacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4163-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00385061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1,2-Bis[(dimethylamino)dimethylsilyl]ethane](/img/structure/B1334683.png)






![8-Methoxy-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1334708.png)
![1-[5-(4-Fluoroanilino)-1,2,4-thiadiazol-3-yl]propan-2-one](/img/structure/B1334710.png)
